molecular formula C25H24F2N4O2 B2981753 N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326895-80-0

N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B2981753
CAS No.: 1326895-80-0
M. Wt: 450.49
InChI Key: NGHMYAZWYDGYTD-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorobenzyl group, a pyrazolo[1,5-a]pyrazine core, and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the difluorobenzyl group and the propanamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorobenzyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(methyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
  • **N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(ethyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Uniqueness

N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is unique due to its specific structural features, such as the difluorobenzyl group and the pyrazolo[1,5-a]pyrazine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1326895-80-0

Molecular Formula

C25H24F2N4O2

Molecular Weight

450.49

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C25H24F2N4O2/c1-16(2)18-3-5-19(6-4-18)22-14-23-25(33)30(9-10-31(23)29-22)8-7-24(32)28-15-17-11-20(26)13-21(27)12-17/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,28,32)

InChI Key

NGHMYAZWYDGYTD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC(=C4)F)F

solubility

not available

Origin of Product

United States

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